molecular formula C16H12 B014823 2-Vinylanthracene CAS No. 2026-16-6

2-Vinylanthracene

Cat. No. B014823
CAS RN: 2026-16-6
M. Wt: 204.27 g/mol
InChI Key: JYBJXKVJBAHQNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-vinylanthracene derivatives often involves complex reactions including the formation of anthracene-based bimetallic ruthenium vinyl complexes. These complexes are synthesized by treating anthracene-based ethynes with specific ruthenium compounds and characterized through techniques like NMR, X-ray diffraction, and elemental analysis (Ou et al., 2011). Furthermore, polymerization processes, such as the cationic polymerization of 9-vinylanthracene, demonstrate the vinyl group's reactivity, forming polymers with unique structures and properties (Michel, 1964).

Molecular Structure Analysis

Studies on the molecular structure of 2-vinylanthracene derivatives reveal variations in planarity and steric hindrance, affecting their physical and electronic properties. For instance, certain ruthenium vinyl complexes exhibit more planar structures, contributing to their optical electronic properties, including strong fluorescence emission due to reduced steric hindrance (Ou et al., 2011).

Chemical Reactions and Properties

2-Vinylanthracene undergoes interesting chemical reactions, such as highly selective rotational isomerization in the excited singlet state, demonstrating unique reactivity patterns under specific conditions (Arai et al., 1989). Additionally, the polymerization of 9-vinylanthracene with oxygen to produce poly(9-vinyl anthracene peroxide) highlights its potential in creating novel polymeric materials with distinct properties (Pal & De, 2013).

Physical Properties Analysis

The physical properties of 2-vinylanthracene derivatives, such as fluorescence emission and piezofluorochromic properties, are significantly influenced by their molecular structure. For example, the fluorescence emission of poly(2-vinylnaphthalene) with specific substituents reveals insights into the effects of molecular conformation and aggregation on optical properties (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties of 2-vinylanthracene and its derivatives, including reactivity towards polymerization and the formation of copolymers, offer versatile applications in material science. The synthesis and characterization of polymers derived from 2-vinylanthracene, such as those exhibiting blue fluorescence and conductive properties, highlight the compound's utility in developing new materials with desirable optical and electronic characteristics (Wang & Leung, 2013).

Scientific Research Applications

  • Explosives Recognition : Vinylanthracene-based compounds, including 2-vinylanthracene derivatives, have shown potential as sensitive and selective sensors for explosives recognition in both solution and solid states, suitable for in-the-field applications (Chowdhury & Mukherjee, 2016).

  • Fluorescent Monomer for Molecularly Imprinted Polymers (MIPs) : 9-(Guanidinomethyl)-10-vinylanthracene has been identified as a suitable fluorescent monomer for MIPs, demonstrating complexation with carboxylic acids or carboxylates and a high yield in copolymerization (Zhang, Verboom, & Reinhoudt, 2001).

  • pH Sensing Applications : Anthracene-based copolymers, including those derived from vinylanthracene, exhibit enhanced linear response to pH changes when combined with carbon nanotubes, making them useful in pH sensing applications (Lawrence & Robinson, 2007).

  • Polymer Research : Research on poly(2-vinylnaphthalene) and poly(2-tert-butyl-6-vinylnaphthalene) polymers has shown that tert-butyl groups can reduce energy transfer efficiency from naphthalene to anthracene chromophores, affecting the donor lifetime (Nakahira, Sasaoka, Iwabuchi, & Kojima, 1982).

  • Polymerization Studies : Cationic polymerization of 9-vinylanthracene has been explored to produce poly-9,10-dimethyleneanthracene, demonstrating its polymerization potential (Michel, 1964).

  • Photodimerization Studies : 9-Vinylanthracene has been studied for its efficient fluorescence and red-shifted excimeric emission, indicating a collisional mechanism for photodimerization and photodimerization quenching (Ebeid, El‐Gamal, & Morsi, 1986).

  • Molecular Assembly Research : The behavior of 9-vinylanthracene in forming molecular assemblies on surfaces has been examined, revealing significant π-π interaction between molecules (Hossain, Kato, Jung, Kim, & Kawai, 2013).

Safety And Hazards

The safety data sheet for 2-Vinylanthracene indicates that it has acute oral toxicity (Category 4, H302) . More detailed safety and hazard information should be available in the material safety data sheet (MSDS) for this compound .

properties

IUPAC Name

2-ethenylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12/c1-2-12-7-8-15-10-13-5-3-4-6-14(13)11-16(15)9-12/h2-11H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBJXKVJBAHQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=CC3=CC=CC=C3C=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403010
Record name 2-vinylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Vinylanthracene

CAS RN

2026-16-6
Record name 2-vinylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
170
Citations
M Stolka, JF Yanus, JM Pearson - Macromolecules, 1976 - ACS Publications
… of 2-substituted anthracene5 have led us to reinvestigate in more detail the polymerization of 2-vinylanthracene monomers. 2-Vinylanthracene, 2-VA, is known3’4 but the synthesis is …
Number of citations: 44 0-pubs-acs-org.brum.beds.ac.uk
J Wang, LM Leung - Dyes and Pigments, 2013 - Elsevier
Two new blue fluorescent polymers, poly(9,10-di(2-naphthalenyl)-2-vinylanthracene) (P(2ADN)) and poly(9,10-di(3-quinolinyl)-2-vinylanthracene) (P(3ADQ)), were polymerized from …
SR Flom, V Nagarajan, PF Barbara - The Journal of Physical …, 1986 - ACS Publications
… Theoretical predictions for the isomerization kinetics of 2-vinylanthracene are also discussed. A clear trend is observed between the degree of viscosity dependence of the isomerization …
Number of citations: 109 0-pubs-acs-org.brum.beds.ac.uk
K Hara, H Kiyotani, O Kajimoto - The Journal of chemical physics, 1995 - pubs.aip.org
Isomerization of 2‐vinylanthracene in the first excited singlet state has been studied over wide solvent‐viscosity ranges. Steady‐state and time‐resolved fluorescence spectroscopy is …
Number of citations: 27 pubs.aip.org
M Stolka, JF Yanus, JM Pearson - Macromolecules, 1976 - ACS Publications
… Both 1- and 2-vinylanthracene have been prepared via the corresponding anthryl ethanols but … The most difficult procedure in the synthesis of the 1- and 2-vinylanthracene monomers …
Number of citations: 30 0-pubs-acs-org.brum.beds.ac.uk
T Arai, T Karatsu, H Sakuragi, K Tokumaru… - Chemical physics …, 1989 - Elsevier
Time-resolved fluorescence spectra and fluorescence kinetics of 2-vinylanthracene in benzene were measured by the picosecond time-correlated single-photon counting technique. …
AS Cherkasov, KG Voldaikina - Polymer Science USSR, 1965 - Elsevier
… It was established that the high-molecular weight products of polymerization contain significant numbers of anthracene nuclei only in copolymerization of styrene with 2-vinylanthracene, …
J Wang, LM Leung, SK SO, CYH Chan - Polymer international, 2014 - Wiley Online Library
A new blue fluorescent monomer, 9,10‐di(1‐naphthalenyl)‐2‐vinylanthracene, was designed and synthesized in good yield. Its homopolymer poly(9,10‐di(1‐naphthalenyl)‐2‐…
K Hara, H Kiyotani, DS Bulgarevich - Chemical physics letters, 1995 - Elsevier
The effect of solvent friction on the excited-state isomerization rate of 2-vinylanthracene in solution is studied. Experimental results indicate a significantly small viscosity dependence in …
Y Ni, JS Siegel, VL Hsu, DR Kearns - The Journal of Physical …, 1991 - ACS Publications
… Here, we report the torsional angle of 2-vinylanthracene (2VA) as determined by measuring … 2-Vinylanthracene has been usedas a molecular prototype for studying dynamic solvent …
Number of citations: 8 0-pubs-acs-org.brum.beds.ac.uk

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